5-Benzyloxy-pyridin-2-ylamine hydrochloride
Description
5-Benzyloxy-pyridin-2-ylamine hydrochloride is a substituted pyridine derivative characterized by a benzyloxy group at the 5-position and an amine group at the 2-position of the pyridine ring, forming a hydrochloride salt. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
5-phenylmethoxypyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMQLVOVIJXEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
- Starting materials:
- 5-Hydroxy-2-pyridinamine
- Benzyl chloride
- Reagents and conditions:
- Base: Potassium carbonate (K2CO3) or similar inorganic base
- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
- Temperature: Elevated temperatures (typically 80–120 °C)
- Process:
The hydroxyl group on the 5-position of the pyridinamine is deprotonated by the base, generating a nucleophilic oxyanion. This oxyanion then attacks the benzyl chloride, substituting the chloride and forming the benzyloxy ether linkage. The product is isolated and purified, often by crystallization or chromatography.
Key Points:
- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of benzyl chloride.
- The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, enhancing stability and handling.
Industrial Production Methods
Industrial synthesis closely follows the laboratory procedure but is optimized for scale, yield, and purity.
-
- Use of continuous flow reactors or large batch reactors
- Enhanced purification steps such as recrystallization, solvent extraction, and chromatography
- Quality control measures to ensure consistent purity and particle size distribution
Additional process optimizations:
- Use of alternative bases or phase-transfer catalysts to improve reaction rates
- Optimization of temperature and reaction time to maximize yield and minimize by-products
- Implementation of solvent recovery and recycling to reduce costs and environmental impact
Alternative Synthetic Routes and Reductive Amination
Although the direct benzylation of 5-hydroxy-2-pyridinamine is the main route, related pyridin-2-ylamine derivatives can be prepared via reductive amination methods, as described in patent literature for similar compounds.
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- Condensation of an aldehyde derivative of pyridine with primary amines to form imines
- In situ reduction of imines to amines using reducing agents such as sodium borohydride or sodium cyanoborohydride
- This method allows the introduction of various substituents on the pyridine ring and side chains, potentially including benzyloxy groups if appropriate aldehydes or amines are used.
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- One-pot synthesis reduces purification steps
- Flexibility in modifying substituents for analog synthesis
Reaction Conditions and Reagents Summary Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Benzylation | 5-Hydroxy-2-pyridinamine, benzyl chloride, K2CO3, DMF, 80–120 °C | Introduce benzyloxy group via nucleophilic substitution | Anhydrous conditions preferred |
| Hydrochloride salt formation | HCl (gaseous or aqueous) | Convert free base to hydrochloride salt | Improves stability and handling |
| Reductive amination (alternative) | Pyridine aldehyde, primary amine, NaBH4 or NaCNBH3, protic solvent | Form pyridin-2-ylamine derivatives | One-pot process possible |
| Purification | Recrystallization, chromatography | Remove impurities and isolate product | Essential for pharmaceutical-grade purity |
Research Findings and Analysis
- The benzylation reaction proceeds with good yields when potassium carbonate is used as the base, as it effectively deprotonates the hydroxyl group without causing side reactions.
- Dimethylformamide is favored due to its ability to dissolve both organic and inorganic reagents and its high boiling point, which allows elevated reaction temperatures.
- The hydrochloride salt form of 5-Benzyloxy-pyridin-2-ylamine exhibits improved crystallinity and stability, which is important for storage and further chemical transformations.
- Reductive amination routes provide synthetic flexibility but require careful control of reaction conditions to avoid over-reduction or side reactions.
- Industrial methods emphasize process safety, environmental considerations, and cost-effectiveness, often incorporating solvent recycling and waste minimization strategies.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-pyridin-2-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives .
Scientific Research Applications
Chemistry
5-Benzyloxy-pyridin-2-ylamine hydrochloride serves as a crucial building block in organic synthesis. Its structural properties allow for the formation of more complex molecules through various chemical reactions:
- Oxidation : The compound can be oxidized to produce N-oxides using agents like hydrogen peroxide.
- Reduction : It can be reduced to corresponding amine derivatives using lithium aluminum hydride or sodium borohydride.
- Substitution : The benzyloxy group can be substituted with other nucleophiles, expanding its utility in synthetic pathways.
Biology
In biological research, this compound has shown potential as an enzyme inhibitor and in receptor binding studies:
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes that are critical in various metabolic pathways, potentially impacting conditions such as diabetes and neurodegenerative diseases.
- Receptor Binding : The compound's interactions with receptors have been studied to understand its role in modulating biological responses .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and intermediates. Its versatility makes it valuable for developing pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of pyridine derivatives, including this compound, in antimicrobial and antiviral applications:
- A study published by MDPI reviewed various pyridine compounds, noting their antimicrobial activities against strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to this compound exhibited significant antibacterial properties comparable to standard antibiotics like Amikacin .
| Compound Name | Activity Against | MIC (μg/mL) |
|---|---|---|
| 5-Benzyloxy-pyridin-2-ylamine | Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 | |
| Other Pyridine Derivatives | Various Bacterial Strains | 0.5 - 64 |
Mechanism of Action
The mechanism of action of 5-Benzyloxy-pyridin-2-ylamine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 5-Benzyloxy-pyridin-2-ylamine hydrochloride and related hydrochlorides:


Key Observations :
- Pyridine vs.
- However, the hydrochloride salt counterbalances this by improving aqueous solubility .
- Functional Group Diversity : The primary amine at the 2-position contrasts with tertiary amines in benzydamine and dosulepin, which could alter pharmacokinetics (e.g., metabolism, plasma protein binding) .
Solubility and Stability Profiles
While explicit solubility data for 5-Benzyloxy-pyridin-2-ylamine HCl is unavailable in the evidence, comparisons can be inferred:
- Hydrochloride Salts : All compounds listed are hydrochloride salts, ensuring moderate-to-high water solubility. However, bulky substituents (e.g., benzydamine’s benzyl group) may reduce solubility compared to simpler amines like memantine .
- Stability: The benzyloxy group in 5-Benzyloxy-pyridin-2-ylamine HCl may render it susceptible to oxidative or hydrolytic degradation under acidic conditions, similar to chlorphenoxamine’s ethanolamine moiety . Dosulepin’s tricyclic structure requires stability-indicating HPLC methods for analysis, suggesting that 5-Benzyloxy-pyridin-2-ylamine HCl may also require specialized analytical protocols .
Biological Activity
5-Benzyloxy-pyridin-2-ylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula C12H12ClN2O, features a pyridine ring substituted with a benzyloxy group and an amino group. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been shown to exhibit inhibitory effects on specific pathways involved in inflammatory responses and cellular signaling.
Key Mechanisms:
- Inhibition of MAPK Pathways : The compound may modulate the activity of mitogen-activated protein kinases (MAPKs), which are crucial for various cellular processes, including proliferation and apoptosis .
- Receptor Interaction : It has been suggested that this compound interacts with specific receptors, potentially influencing their signaling pathways .
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Research indicates that compounds containing pyridine rings exhibit antimicrobial properties against various pathogens. For instance, related pyridine derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by excessive inflammation .
- Neuroprotective Effects : Some studies suggest that similar compounds may have neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on various substituted pyridine compounds demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM against tested bacterial strains. This highlights its potential as an effective antimicrobial agent .
Case Study: Inhibition of MAPK Pathways
In vitro studies have shown that the compound can inhibit MAPK14 activity, which is involved in the regulation of inflammatory responses. This suggests a mechanism through which the compound may exert anti-inflammatory effects, warranting further exploration in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Benzyloxy-pyridin-2-ylamine hydrochloride, and how can reaction conditions be optimized for high yield?
- Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or condensation methods involving pyridine derivatives and benzyl-protected intermediates. Key optimization parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation .
- Protecting groups : Use benzyloxy groups to prevent undesired side reactions during amine functionalization .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzyloxy and pyridine moieties (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>98%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation pattern .
- Infrared Spectroscopy (IR) : Detect N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .
Q. What factors influence the solubility and stability of this compound under various experimental conditions?
- Answer :
- Solubility : The hydrochloride salt enhances water solubility (~50 mg/mL at 25°C). In organic solvents, solubility is higher in DMSO or methanol .
- Stability :
- pH : Stable in acidic conditions (pH 3–5); degradation occurs above pH 7 due to deprotonation .
- Storage : Store at –20°C in airtight, desiccated containers to prevent hydrolysis .
- Light exposure : Protect from UV light to avoid photodegradation .
Advanced Research Questions
Q. How can researchers investigate the potential biological targets of this compound using computational and experimental approaches?
- Answer :
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities with kinases or GPCRs .
- In vitro assays :
- Enzyme inhibition : Screen against panels (e.g., tyrosine kinases) using fluorescence-based assays .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation .
- SAR studies : Modify the benzyloxy or pyridine groups to assess impact on activity .
Q. What strategies are recommended for resolving contradictory data in the biological activity profiles of this compound derivatives?
- Answer :
- Dose-response curves : Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out false positives .
- Orthogonal assays : Confirm results using both cell-based (e.g., cytotoxicity) and biochemical (e.g., ELISA) methods .
- Batch consistency : Ensure compound purity (>98%) across replicates to minimize variability .
- Meta-analysis : Compare data with structurally similar compounds (e.g., 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride) to identify trends .
Q. How does the substitution pattern on the pyridine ring affect the physicochemical and pharmacological properties of this compound?
- Answer :
- Lipophilicity : Electron-withdrawing groups (e.g., Cl at position 5) increase logP, enhancing membrane permeability .
- Bioavailability : Methyl or benzyl substitutions at position 2 improve metabolic stability in hepatic microsome assays .
- Target selectivity : Bulky substituents (e.g., trifluoromethyl) reduce off-target effects in kinase screens .
- Data table :
| Substituent Position | Property Impact | Example Derivative |
|---|---|---|
| 2 (Pyridine) | ↑ Metabolic stability | 5-Benzyloxy-2-methyl-pyridin-2-ylamine |
| 5 (Pyridine) | ↑ Lipophilicity | 5-Chloro-2-benzyloxy-pyridin-2-ylamine |
| Benzyloxy Group | ↓ Solubility | 5-Phenoxy-pyridin-2-ylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


